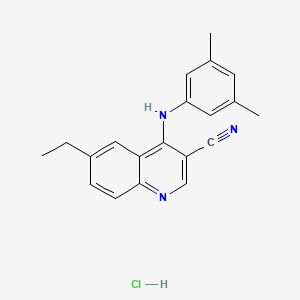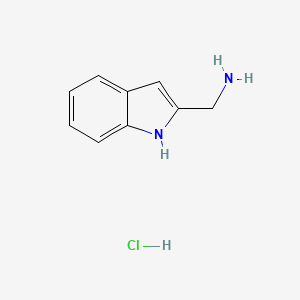
Methyl 6-chloro-4-((2-ethoxyphenyl)amino)quinoline-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 6-chloro-4-((2-ethoxyphenyl)amino)quinoline-2-carboxylate” is a chemical compound that belongs to the class of quinolines . Quinolines are important compounds due to their variety of applications in medicinal, synthetic organic chemistry as well as in the field of industrial chemistry .
Synthesis Analysis
The synthesis of quinoline derivatives has seen recent advances, with a focus on greener and more sustainable chemical processes . A highly efficient, cost-effective, and environmentally benign protocol for the synthesis of 2,4,6-trisubstituted quinoline derivative has been disclosed . This procedure is operationally simple and can be an alternative to the existing protocols .Molecular Structure Analysis
Quinoline is characterized by a double-ring structure containing a benzene ring fused with a pyridine moiety . The molecular formula of quinoline is C9H7N .Chemical Reactions Analysis
Quinoline and its derivatives are synthesized through various methods, including transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols . These methods are useful for the construction and functionalization of this compound .Aplicaciones Científicas De Investigación
Synthesis of Anti-Mycobacterium Tuberculosis Agents
Research indicates that certain quinoxaline-2-carboxylate 1,4-dioxide derivatives, synthesized with various substituents, exhibit significant in vitro antituberculosis activity. The activity is influenced by the substituents on the quinoxaline nucleus, with chloro, methyl, or methoxy groups reducing the minimum inhibitory concentration (MIC) and IC(50) values. These compounds show promise due to their potency, selectivity, and low cytotoxicity, making them potential leads for developing new antituberculosis agents (Jaso et al., 2005).
Synthesis of Quinoline Derivatives for Biological Evaluation
A synthesis method for novel methylenedioxy-bearing quinoline derivatives was described, utilizing a one-pot reaction with ethyl 2-chloromethyl-6,7-methylenedioxyquinoline-3-carboxylate. These compounds are of interest due to their potential applications in biochemistry and medicine for studying biological systems, showcasing the versatility of quinoline derivatives in scientific research (Gao et al., 2011).
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 6-chloro-4-(2-ethoxyanilino)quinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O3/c1-3-25-18-7-5-4-6-15(18)22-16-11-17(19(23)24-2)21-14-9-8-12(20)10-13(14)16/h4-11H,3H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUOUCAGAXJUASD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC2=CC(=NC3=C2C=C(C=C3)Cl)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-methylsulfanyl-1,3-thiazole-5-carboxylic acid](/img/structure/B2808061.png)

![Methyl 4-[[5-amino-1-[(2-methylphenyl)methyl]triazole-4-carbonyl]amino]benzoate](/img/structure/B2808063.png)
![(2Z,NZ)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-(4-nitrophenyl)acrylamide](/img/structure/B2808065.png)
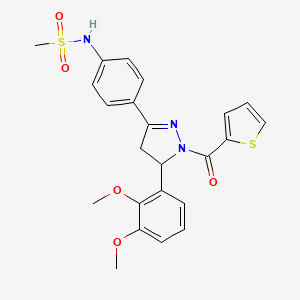


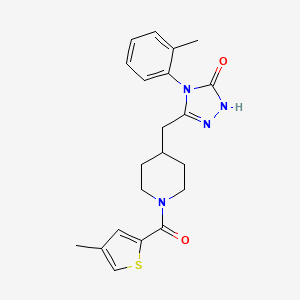
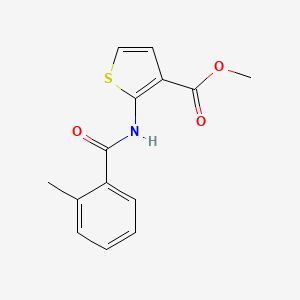
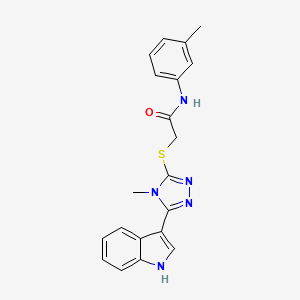
![4-(3-benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2H-chromen-2-one](/img/structure/B2808076.png)

